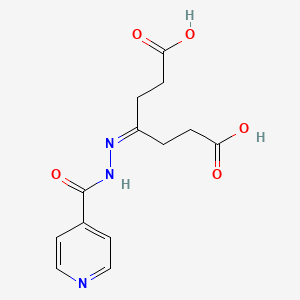
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a hydrazone functional group, a trifluoromethyl group, and a phenyl group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione typically involves the reaction of 4-chloroaniline with trifluoroacetylacetone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted with phenylhydrazine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
科学研究应用
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer properties.
Thiazole derivatives: Known for diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-((4-Chloro-phenyl)-hydrazono)-4,4,4-trifluoro-1-phenyl-butane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
属性
分子式 |
C16H10ClF3N2O2 |
|---|---|
分子量 |
354.71 g/mol |
IUPAC 名称 |
(Z)-3-[(4-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C16H10ClF3N2O2/c17-11-6-8-12(9-7-11)21-22-13(15(24)16(18,19)20)14(23)10-4-2-1-3-5-10/h1-9,23H/b14-13-,22-21? |
InChI 键 |
ZFBNFJXVZHWXJO-RYKSVOKISA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C(F)(F)F)/N=NC2=CC=C(C=C2)Cl)/O |
规范 SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Allyl (2E)-2-(2-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11987114.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987136.png)


acetyl]amino}benzoic acid](/img/structure/B11987147.png)

![4-{(E)-[2-(aminocarbothioyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11987153.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987158.png)
